12-Hydroxyrotenone
Description
Structure
3D Structure
Properties
CAS No. |
16431-42-8 |
|---|---|
Molecular Formula |
C23H22O7 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(1S,6R,13S)-13-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |
InChI |
InChI=1S/C23H22O7/c1-11(2)16-7-13-15(29-16)6-5-12-21(13)30-20-10-28-17-9-19(27-4)18(26-3)8-14(17)23(20,25)22(12)24/h5-6,8-9,16,20,25H,1,7,10H2,2-4H3/t16-,20+,23+/m1/s1 |
InChI Key |
JFVKWCYZKMUTLH-CGYQNGNCSA-N |
SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC |
Isomeric SMILES |
CC(=C)[C@H]1CC2=C(O1)C=CC3=C2O[C@H]4COC5=CC(=C(C=C5[C@]4(C3=O)O)OC)OC |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC |
Synonyms |
12-hydroxyrotenone 6 alpha(beta),12 alpha(beta)-rotenolone rotenolone rotenolone, (2R-(2alpha,6aalpha,12aalpha))-isomer rotenolone, (2R-(2alpha,6aalpha,12abeta))-isomer rotenolone, (2R-(2alpha,6abeta,12aalpha))-isome |
Origin of Product |
United States |
Natural Occurrence and Phytochemistry of 12 Hydroxyrotenone
Plant Sources and Distribution within the Fabaceae Family
12-Hydroxyrotenone has been isolated from a range of plant species within the Fabaceae family, highlighting its significance in the phytochemistry of this botanical group. doc.govt.nz
Tephrosia Species (e.g., Tephrosia candida, Tephrosia spp.)
The genus Tephrosia is a notable source of this compound. nih.govmdpi.com Early phytochemical studies of Tephrosia candida seeds led to the isolation of this compound. acs.org Further research on the roots of T. candida also identified 12a-hydroxy-β-toxicarol, a related rotenoid. capes.gov.br The compound has been reported in Tephrosia uniflora as well. nih.govtandfonline.com The presence of this compound and other rotenoids in Tephrosia species underscores their chemical diversity. ijrpc.com
Lonchocarpus Species (e.g., Lonchocarpus utilis, L. urucu, Lonchocarpus subglaucescens)
Species within the Lonchocarpus genus are significant producers of rotenoids, including this compound. researchgate.net Commercial cubé resin, extracted from the roots of Lonchocarpus utilis and L. urucu, contains this compound (rotenolone) as one of its major constituents, accounting for approximately 6.7% of the resin's weight. doc.govt.nzfisheries.org This compound co-occurs with other major rotenoids like rotenone (B1679576), deguelin (B1683977), and tephrosin. fisheries.org Additionally, this compound has been reported in Lonchocarpus subglaucescens. nih.gov
Derris Species (e.g., Derris elliptica, Derris malaccensis)
The genus Derris is another well-known source of rotenoids. utm.my this compound has been isolated from Derris trifoliata, where it was identified along with several other rotenoids. chemfaces.comresearchgate.netnih.govnih.gov While Derris elliptica and Derris malaccensis are primarily known for their high rotenone content, the presence of its hydroxylated metabolite, this compound, is also a feature of the genus's phytochemistry. doc.govt.nzutm.my
Millettia Species (e.g., Millettia pachycarpa, M. brandisiana)
Several species within the Millettia genus have been found to contain this compound. nih.govatauni.edu.tr It has been isolated from the seeds of Millettia pachycarpa and the roots of Millettia brandisiana. nih.govatauni.edu.trresearchgate.net The compound is also found in the seeds of Millettia dura. ajol.infouncst.go.ug The occurrence of this compound alongside other complex flavonoids in Millettia species contributes to their rich phytochemical profile. researchgate.net
Dalbergia paniculata
Dalbergia paniculata is another member of the Fabaceae family from which this compound has been identified. doc.govt.nznaturalproducts.net Research on the seeds of Dalbergia lanceolaria subsp. paniculata led to the isolation of several rotenoid and isoflavone (B191592) metabolites, including this compound. researchgate.netnih.gov Its presence has also been noted in Dalbergia stipulacea. informahealthcare.comresearchgate.net
Piscidia erythrina (Jamaican Dogwood)
Investigations into the root bark of Piscidia erythrina, commonly known as Jamaican Dogwood, have revealed the presence of (-)-12a-hydroxyrotenone. researchgate.netresearchgate.netcapes.gov.brgrafiati.com It co-occurs with other rotenoids such as rotenone and villosinol. researchgate.netresearchgate.net
Interactive Data Tables
Table 1: Plant Sources of this compound
| Genus | Species | Plant Part |
| Tephrosia | candida | Seeds, Roots acs.orgcapes.gov.br |
| Tephrosia | uniflora | Stems, Leaves tandfonline.com |
| Lonchocarpus | utilis | Roots doc.govt.nzfisheries.org |
| Lonchocarpus | urucu | Roots doc.govt.nzfisheries.org |
| Lonchocarpus | subglaucescens | Roots nih.govresearchgate.net |
| Derris | trifoliata | Stems, Aerial parts researchgate.netnih.gov |
| Millettia | pachycarpa | Seeds, Roots nih.govatauni.edu.trresearchgate.net |
| Millettia | brandisiana | Roots nih.govatauni.edu.tr |
| Millettia | dura | Seeds ajol.infouncst.go.ug |
| Dalbergia | paniculata | Seeds naturalproducts.netresearchgate.net |
| Dalbergia | stipulacea | Roots informahealthcare.comresearchgate.net |
| Piscidia | erythrina | Root Bark researchgate.netresearchgate.net |
An in-depth examination of the phytochemical and biosynthetic landscape of this compound reveals its origins in specific plant species and its intricate relationship with other structurally similar rotenoids. This article focuses exclusively on the natural occurrence, co-occurrence, and the foundational biosynthetic pathways leading to this complex molecule.
Chemical Synthesis and Derivatization Strategies for 12 Hydroxyrotenone
Asymmetric Total Synthesis Approaches
The development of methods for the asymmetric total synthesis of rotenoids is crucial for accessing specific stereoisomers and enabling detailed structure-activity relationship studies. Recent advances have focused on convergent and efficient strategies to construct the characteristic cis-fused tetrahydrochromeno[3,4-b]chromene core of these molecules. researchgate.net
A highly convergent and modular approach has been developed for the asymmetric total synthesis of various rotenoid natural products, including 12-hydroxyrotenone. researchgate.net This strategy relies on the assembly of the complex rotenoid core from distinct molecular building blocks. The protocol enables the rapid construction of a variety of rotenoids by combining different precursor fragments. researchgate.netresearchgate.net For instance, the synthesis of 12a-hydroxyrotenone (referred to as 1d in the study) was accomplished through this modular pathway. researchgate.netresearchgate.net This approach is significant as it allows for the synthesis of not only this compound but also other related natural products like tephrosin, milletosin, and 12a-hydroxymunduserone. researchgate.netrsc.org The flexibility of this method facilitates the generation of diverse rotenoid derivatives for further investigation. researchgate.net
| Synthetic Target | Building Block A | Building Block B | Reference |
| Tephrosin | A2 | B1 | researchgate.net |
| Milletosin | A2 | B2 | researchgate.net |
| 12a-Hydroxyrotenone | A3 | B1 | researchgate.net |
A key innovation in the asymmetric synthesis of rotenoids is the application of organocatalyzed dynamic kinetic resolution (DKR). researchgate.netcas.cn DKR is a powerful technique that allows for the conversion of a racemic mixture entirely into a single, desired enantiomer, thereby achieving a theoretical yield of up to 100%. wikipedia.org
In the context of rotenoid synthesis, an N-heterocyclic carbene (NHC) is employed as an organocatalyst to facilitate a dynamic kinetic resolution process. researchgate.netrsc.org This method masterfully constructs the cis-fused tetrahydrochromeno[3,4-b]chromene core, which is a key structural feature of rotenoids. researchgate.netdntb.gov.ua The NHC catalyst selectively promotes the reaction of one enantiomer of a racemic starting material, while the other enantiomer is rapidly epimerized to the reactive form. wikipedia.org This catalytic cycle results in the formation of the desired annulation products with high enantioselectivity. researchgate.net This specific strategy has been successfully applied to the concise asymmetric total syntheses of several rotenoids, marking the first asymmetric total synthesis of 12a-hydroxyrotenone, among others. researchgate.netrsc.org
Modular Synthesis Protocols
Preparation of this compound Derivatives from Rotenone (B1679576)
Derivatives of this compound can be prepared directly from the more abundant natural product, rotenone, through various chemical transformations. These methods provide access to compounds that are valuable as standards for metabolic studies or for exploring structure-activity relationships. tandfonline.comresearchgate.net
Hydroxylation at the C-12a position of rotenone can be achieved through oxidative reactions. A common method involves the use of potassium dichromate (K₂Cr₂O₇) in acetic acid. tandfonline.comcam.ac.uk This reaction introduces a hydroxyl group at the benzylic 12a-position, converting rotenone into rotenolone (B1679575) (also known as 12a-hydroxyrotenone). researchgate.netcam.ac.uk Specifically, this oxidation yields (±)-isorotenolone A, which possesses a cis-B/C ring fusion. researchgate.net The stereochemistry of the starting material influences the product; oxidation of rotenone (which has a 6aβ, 12aβ configuration) yields the corresponding 12a-hydroxy derivative, while oxidation of its epimer, d-epirotenone, also yields a 12a-hydroxylated product but with a different stereochemical configuration at the B/C ring juncture. tandfonline.com These optically active forms are crucial for establishing absolute stereochemistry. researchgate.netresearchgate.net
Thermal processing of rotenone can induce molecular modifications, leading to a variety of derivatives. researchgate.net When rotenone is heated under pressure in an aqueous solution, such as by autoclaving, it undergoes degradation and transformation. nih.govresearchgate.net The resulting products include several isoflavonoid (B1168493) derivatives that are modified at the C-12 position. nih.govnih.gov Spectroscopic analysis has confirmed that these transformations produce various hydroxylated compounds. nih.gov These thermal reaction products, which arise from chemical reactions at the C-12 position of rotenone, demonstrate that heat can be a tool to generate novel rotenone derivatives. researchgate.netnih.gov
Oxidative Transformations (e.g., Dichromate Oxidation)
Stereochemical Characterization in Synthetic and Natural Product Elucidation
The B/C ring juncture of rotenoids can exist in either a cis or trans configuration. In naturally occurring rotenone, this fusion is cis (6aS, 12aS). tandfonline.comtandfonline.com The stereochemistry of synthetic and natural rotenoids is often elucidated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Optical Rotatory Dispersion (ORD). tandfonline.comresearchgate.net ORD studies have been particularly informative; for example, rotenoids with a 6aβ,12aβ-configuration, like natural rotenone, typically exhibit a positive Cotton effect. tandfonline.com In contrast, compounds with a 6aα,12aα configuration, such as d-epirotenone, show a negative Cotton effect. tandfonline.com
This principle is applied to characterize the products of chemical reactions. For instance, the dichromate oxidation of rotenone yields rotenolone Ax, which retains the 6aβ,12aβ configuration of the parent molecule. tandfonline.com The identification of 12a-hydroxyrotenone as a primary degradation product in environmental or metabolic studies requires careful stereochemical analysis to match it with authentic standards. researchgate.net
| Compound/Derivative | Key Stereochemical Feature(s) | Method of Characterization | Reference |
| Rotenone | 6aβ, 12aβ, 5'R (cis B/C fusion) | ORD (Positive Cotton Effect), X-ray | tandfonline.comtandfonline.com |
| d-Epirotenone | 6aα, 12aα (cis B/C fusion) | ORD (Negative Cotton Effect) | tandfonline.com |
| Rotenolone Ax (from Rotenone) | 6aβ, 12aβ | Derived from Rotenone, ORD | tandfonline.com |
| Rotenolone Ay (from d-Epirotenone) | 6aα, 12aα | Derived from d-Epirotenone, ORD | tandfonline.com |
| 12a-Hydroxymethyl Rotenone | Diastereomeric pairs formed at C-12a | NMR Spectroscopy | researchgate.net |
Advanced Analytical Methodologies for 12 Hydroxyrotenone Characterization and Quantification
Chromatographic Techniques
Chromatography is the cornerstone for the separation, identification, and quantification of 12-Hydroxyrotenone from various matrices. The selection of a specific technique depends on the sample complexity, the required sensitivity, and the analytical objective, whether it be qualitative identification or precise quantification. A range of methods, from traditional thin-layer chromatography to sophisticated ultra-high-performance liquid chromatography, have been adapted for its analysis.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound and other rotenoids. fisheries.org The technique's strength lies in its ability to separate complex mixtures with high resolution and reproducibility. nih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common modality. For instance, successful separations of rotenoids have been achieved using C18 columns. nih.gov A study detailing the analysis of seven rotenoids employed a reversed-phase column with a mobile phase of methanol (B129727) and water (70:30 v/v), demonstrating the technique's efficacy for this class of compounds. fisheries.org Semipreparative HPLC has also been instrumental in the isolation and purification of 12a-hydroxyrotenone from plant extracts for further structural elucidation. mdpi.com
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. ijsrtjournal.com By using columns with smaller particle sizes (typically under 2 µm), UHPLC systems operate at much higher pressures, leading to dramatically reduced analysis times, increased resolution, and higher sensitivity. numberanalytics.com While specific UHPLC methods dedicated exclusively to this compound are not extensively detailed in the available literature, the principles of method transfer from HPLC to UHPLC are well-established. chromatographytoday.comlcms.cz A standard HPLC method for rotenoids can be geometrically scaled to a UHPLC method, resulting in a substantial increase in throughput, which is invaluable for screening large numbers of samples. ijsrtjournal.com
Interactive Table 1: HPLC and UHPLC Parameters for Rotenoid Analysis
| Parameter | HPLC | UHPLC | Key Considerations |
| Stationary Phase | C18, 5 µm particles | C18, <2 µm particles | Smaller particles in UHPLC increase efficiency and backpressure. |
| Column Dimensions | 4.6 x 250 mm | 2.1 x 100 mm | Shorter columns in UHPLC reduce run time and solvent consumption. |
| Mobile Phase | Methanol/Water; Acetonitrile (B52724)/Water | Same as HPLC, optimized for higher flow rates | Gradient elution is common to resolve complex mixtures. nih.gov |
| Flow Rate | ~1.0 mL/min | ~0.5 mL/min (higher linear velocity) | Flow rate must be scaled with column dimensions. |
| Pressure | <6,000 psi | Up to 15,000 psi | UHPLC systems are required for high-pressure operation. ijsrtjournal.com |
| Analysis Time | 20-60 min | 2-10 min | Significant speed improvement with UHPLC. ijsrtjournal.com |
The most common detection method coupled with HPLC for this compound analysis is Ultraviolet (UV) detection. tandfonline.com Rotenoids possess strong chromophores, allowing for sensitive detection at specific wavelengths. For a mixture of seven rotenoids, detection was set at an absorbance of 294 nm. fisheries.org
A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, offers significant advantages over a standard single-wavelength UV detector. scioninstruments.com A DAD acquires absorbance data across a wide spectrum of wavelengths simultaneously for each point in the chromatogram. measurlabs.com This provides several key benefits:
Spectral Confirmation: The identity of a peak can be confirmed by comparing its full UV spectrum to that of a known standard. torontech.com
Peak Purity Analysis: DAD software can assess the spectral homogeneity across a single chromatographic peak to determine if it consists of a single compound or co-eluting impurities. lcms.cz
Simultaneous Quantification: Different compounds in a mixture can be quantified at their individual optimal wavelengths within a single run. lcms.cz
In the analysis of rotenoids, a Waters 996 Photodiode Array Detector has been used in conjunction with semipreparative HPLC to successfully isolate compounds, including 12a-hydroxyrotenone. mdpi.com The ability to generate comprehensive spectral data makes DAD a powerful tool for the unambiguous identification and quantification of this compound in complex samples like plant extracts or metabolic assays. scioninstruments.comtorontech.com
Gas Chromatography (GC) and High-Temperature High-Resolution Gas Chromatography (HTHRGC)
Gas Chromatography (GC) is another powerful separation technique, but its application to this compound is less direct than HPLC. phenomenex.com GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. clu-in.org Due to the low volatility and polar nature of this compound (conferred by its hydroxyl group), direct analysis by conventional GC is challenging. Derivatization, a process that replaces active hydrogens with nonpolar groups to increase volatility, is often a necessary prerequisite for analyzing such polar compounds.
High-Temperature High-Resolution Gas Chromatography (HTHRGC) coupled with mass spectrometry (HTHRGC-MS) has emerged as a viable technique for analyzing less volatile compounds without derivatization. nih.gov One study successfully used HTHRGC-MS to characterize and quantify ten different rotenoids and eight flavonoids from the crude extracts of Lonchocarpus urucu. researchgate.net The method employed a glass capillary column coated with a thermostable stationary phase (PS-086) and a high-temperature program reaching 380°C. researchgate.net This approach demonstrates the potential for HTHRGC to be a rapid and informative tool for the direct analysis of this compound in complex mixtures, bypassing the need for derivatization. researchgate.net
Interactive Table 2: HTHRGC-MS Conditions for Rotenoid Analysis
| Parameter | Setting | Reference |
| Technique | High-Temperature High-Resolution Gas Chromatography (HTHRGC) | researchgate.net |
| Column | Glass capillary column coated with PS-086 (15% phenyl-80% methylpolysiloxane) | researchgate.net |
| Injector Temperature | 40°C to 380°C | researchgate.net |
| Oven Program | Temperature programmed for separation of semi-volatile compounds | researchgate.net |
| Detector | Mass Spectrometry (MS) | researchgate.net |
| Derivatization | Not required | researchgate.net |
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)
Thin-Layer Chromatography (TLC) is a widely used, cost-effective, and rapid method for the qualitative analysis and separation of rotenone (B1679576) derivatives. libretexts.org The technique relies on the differential migration of compounds over a stationary phase (typically silica (B1680970) gel) coated on a plate, driven by a liquid mobile phase. wordpress.com The separation of rotenone oxidation products, including hydroxylated forms, is critically dependent on TLC. tandfonline.com For the analysis of this compound, silica gel plates (e.g., GF254) are used as the stationary phase. tandfonline.comresearchgate.net A common mobile phase consists of a mixture of petroleum ether and ethyl acetate (B1210297) (6:4 ratio). researchgate.net After development, the separated spots can be visualized under UV light (254 nm) or by spraying with a chemical reagent like phosphomolybdic acid, which produces colored spots upon heating. tandfonline.comresearchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that utilizes plates with smaller, more uniform particles and sophisticated instrumentation for sample application, development, and detection. researchgate.net This results in higher resolution, greater sensitivity, and improved quantification accuracy compared to classic TLC. jmpas.com HPTLC is a powerful tool for phytochemical fingerprinting and the quantification of biomarkers in herbal products. researchgate.netmsjonline.org While specific HPTLC methods for this compound are not prominent in the literature, the technique's proven success in quantifying other phytochemicals suggests its strong potential for the precise and high-throughput analysis of this compound. jmpas.com
Specialized Liquid Chromatography Modalities
Hydrophilic Interaction Liquid Chromatography (HILIC) is a specialized HPLC technique designed for the separation of highly polar and hydrophilic compounds. sigmaaldrich.comlongdom.org It serves as an alternative to reversed-phase chromatography, where such polar compounds often exhibit poor retention and elute too quickly for effective separation. nih.gov The HILIC mechanism involves the partitioning of the polar analyte between a high concentration organic mobile phase and a water-enriched layer adsorbed onto the surface of a polar stationary phase (such as silica, diol, or amide). sigmaaldrich.comelementlabsolutions.com
The presence of a hydroxyl group makes this compound more polar than its parent compound, rotenone. This increased polarity makes it an ideal candidate for analysis by HILIC. Although direct applications of HILIC for this compound are not documented in existing research, the technique is theoretically well-suited for its analysis, particularly in scenarios where it needs to be separated from other, less polar rotenoids or when analyzing polar metabolites in biological fluids. longdom.orgwikipedia.org A typical HILIC method would use a polar stationary phase and a mobile phase gradient starting with a high percentage of acetonitrile and decreasing to a higher percentage of aqueous buffer. nih.gov This modality represents a promising, yet unexplored, avenue for the advanced characterization of this compound.
Multidimensional Liquid Chromatography (LCxLC)
Multidimensional liquid chromatography (LCxLC) is a powerful analytical technique that offers significantly enhanced peak capacity and resolution compared to single-dimension HPLC. This is achieved by coupling two independent liquid chromatography columns with different separation mechanisms (i.e., orthogonal systems). In a typical LCxLC setup, the effluent from the first-dimension column is sequentially transferred to the second-dimension column for further separation. This allows for the separation of analytes that would otherwise co-elute in a one-dimensional system.
For the analysis of complex natural product extracts containing this compound, LCxLC can be particularly advantageous. The first dimension might involve a non-polar stationary phase (e.g., C18) separating compounds based on hydrophobicity. Fractions from this separation are then transferred to a second, orthogonal column, such as one with a polar stationary phase (e.g., HILIC or cyano), which separates the components based on polarity. This two-tiered separation is highly effective at resolving target analytes from a complex matrix. When coupled with mass spectrometry, LCxLC-MS can provide unparalleled detail in the characterization of compounds like this compound in intricate samples.
Nano-Liquid Chromatography (Nano-LC)
Nano-liquid chromatography (nano-LC) is a miniaturized version of HPLC that operates at nanoliter per minute flow rates, utilizing capillary columns with internal diameters typically ranging from 75 to 100 µm. researchgate.net The primary advantages of nano-LC include significantly increased mass sensitivity and reduced solvent consumption. nih.gov The low flow rates minimize chromatographic dilution, resulting in higher analyte concentrations reaching the detector, which is particularly beneficial when sample volume is limited. fisheries.org
The high sensitivity of nano-LC makes it an excellent candidate for detecting trace amounts of this compound in biological or environmental samples. Furthermore, the low flow rate of nano-LC is highly compatible with mass spectrometry, as it allows for more efficient ionization in the MS source, leading to improved signal intensity. fisheries.org A typical nano-LC system for the analysis of a compound like this compound would employ a reversed-phase C18 capillary column and a gradient elution program with an aqueous-organic mobile phase. researchgate.net This technique is a powerful tool for targeted analysis and metabolomics studies involving rotenoids.
Supercritical Fluid Chromatography (SFC)
Supercritical fluid chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide (CO2). ufmg.br Supercritical fluids possess properties intermediate between those of a liquid and a gas, offering low viscosity and high diffusivity, which allows for rapid and efficient separations. researchgate.net SFC is often considered a type of normal-phase chromatography and is well-suited for the analysis of both polar and non-polar compounds. longdom.org
For the analysis of this compound, SFC offers several advantages. The low operating temperatures minimize the risk of thermal degradation of this and other heat-sensitive rotenoids. researchgate.net The use of supercritical CO2, often modified with small amounts of organic solvents like methanol, provides a unique selectivity that can be complementary to both reversed-phase and normal-phase HPLC. thermofisher.com SFC can be coupled with various detectors, including mass spectrometry (SFC-MS), providing a powerful platform for the fast and green analysis of complex mixtures containing this compound. longdom.org
Capillary Electrophoresis (CE)
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov The separation occurs within a narrow-bore fused-silica capillary filled with a background electrolyte. ufmg.br CE offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. longdom.orgnih.gov
While direct applications of CE for this compound are not widely documented, the technique is well-suited for the analysis of charged or chargeable phytochemicals. ufmg.br For a neutral molecule like this compound, a variation of CE called Micellar Electrokinetic Chromatography (MEKC) would be necessary. In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration. This creates pseudostationary phase micelles, and separation occurs based on the partitioning of the neutral analyte between the micelles and the surrounding aqueous buffer. This approach has been successfully applied to the separation of various neutral compounds and could be optimized for the analysis of rotenoids.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound in complex matrices. wikipedia.orgnebiolab.com LC provides the initial separation of the analyte from matrix components, while the mass spectrometer provides detection with high specificity and sensitivity. technologynetworks.com
In a typical LC-MS/MS workflow, the analyte is first separated on an HPLC column (e.g., C8 or C18) and then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. technologynetworks.comresearchgate.net For rotenoids, ESI in positive ion mode is often effective. researchgate.net
Tandem mass spectrometry (MS/MS) adds another layer of selectivity. A specific precursor ion (e.g., the protonated molecule [M+H]+ of this compound) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM), significantly reduces chemical noise and enhances selectivity and sensitivity. researchgate.net
A study on the related compound, rotenolone (B1679575) (an isomer of this compound), provides a strong basis for method development. The research demonstrated a rapid and sensitive LC-MS/MS method for its quantification in human serum. researchgate.net
Table 1: Illustrative LC-MS/MS Parameters for Rotenoid Analysis (based on rotenolone)
| Parameter | Value | Reference |
|---|---|---|
| Chromatography | ||
| Column | Reversed-phase C8 | researchgate.net |
| Mobile Phase | Isocratic elution | researchgate.net |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | researchgate.net |
| Monitored Transition | [M-H2O+H]+ → Product Ion | researchgate.net |
| Precursor Ion (m/z) | 393 | researchgate.net |
| Product Ion (m/z) | 365 | researchgate.net |
| Limit of Detection (LOD) | 2 ng/mL | researchgate.net |
This interactive table summarizes key parameters from a study on a structurally similar compound, providing a template for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.org It is a robust technique for the analysis of volatile and thermally stable compounds. thermofisher.com While many complex natural products require chemical modification (derivatization) to increase their volatility for GC analysis, some studies have shown that rotenoids can be analyzed directly.
Research using high-temperature high-resolution gas chromatography (HTHRGC) coupled with mass spectrometry (HTHRGC-MS) has successfully characterized and quantified numerous rotenoids from plant extracts without derivatization. oup.comnih.gov This indicates that with the appropriate high-temperature capillary columns and injection techniques (e.g., cold on-column), GC-MS can be a powerful tool for analyzing compounds like this compound. oup.com The electron impact (EI) ionization used in GC-MS produces characteristic fragmentation patterns that are highly useful for structural identification and can be compared against spectral libraries. nih.gov
A recent 2024 study further highlighted the utility of GC-MS for monitoring rotenone and its degradation products in water, demonstrating its relevance for environmental analysis. nih.gov
Table 2: Key Findings from GC-MS Analysis of Rotenoids
| Finding | Details | Reference |
|---|---|---|
| Applicability | HTHRGC-MS is a quick and informative tool for analyzing crude extracts containing rotenoids without prior derivatization. | oup.comnih.gov |
| Sample Introduction | Cold on-column injection is suitable for introducing thermally sensitive compounds. | oup.com |
| Quantification | The limit of detection for rotenone was ~0.5 µg/mL and the limit of quantification was 2 µg/mL using a flame ionization detector (FID). | oup.comnih.gov |
| Matrix | The method was successfully applied to the analysis of rotenoids in Lonchocarpus urucu bark extracts. | oup.comnih.gov |
This interactive table presents significant findings from research on the GC-MS analysis of rotenoids.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI MSI) for Spatial Distribution Analysis
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI MSI) is a powerful analytical technique that allows for the visualization of the spatial distribution of molecules within tissue sections. This label-free method provides valuable information on the localization of compounds like this compound and its metabolites in complex biological systems. nih.govfrontiersin.org
In studies involving the administration of related compounds like rotenone, MALDI MSI has been effectively used to map the drug's accumulation in specific organs. For instance, after oral administration, rotenone accumulation was observed in the cortical region of kidney tissue sections. nih.gov This technique can generate two-dimensional ion density maps that correlate the presence of specific analytes with the underlying histopathology of the tissue. frontiersin.org The process typically involves mounting thinly sliced tissue sections onto a conductive slide, followed by the application of a matrix compound that co-crystallizes with the analyte. A laser is then fired at the sample, causing desorption and ionization of the analyte, which is subsequently detected by the mass spectrometer. frontiersin.orglcms.cz This allows for the creation of detailed images showing the distribution of the target molecule across the tissue. nih.govlcms.cz The application of MALDI MSI is crucial in understanding the pharmacokinetics and potential target organs for compounds like this compound. nih.govfrontiersin.orgnih.gov
Ion Mobility Spectrometry (IMS) Integration for Enhanced Resolution
The integration of Ion Mobility Spectrometry (IMS) with mass spectrometry techniques like MALDI-MSI significantly enhances the analytical capabilities for characterizing compounds such as this compound. nih.govmdpi.com IMS separates ions in the gas phase based on their size, shape, and charge, adding another dimension of separation to the analysis. scielo.org.conih.gov This is particularly advantageous when dealing with complex biological samples where isomeric and isobaric interferences are common. mdpi.comnih.gov
The coupling of IMS with MALDI-MSI improves mass resolution and provides greater confidence in compound identification. nih.gov IMS separates ions based on their drift time through a gas-filled chamber under the influence of an electric field. scielo.org.conih.gov This separation is dependent on the ion's collision cross-section (CCS), a parameter that reflects its three-dimensional structure. nih.gov Therefore, even isomers that have the same mass-to-charge ratio can often be separated by IMS if they have different shapes. nih.gov This enhanced resolution is critical for distinguishing between closely related metabolites and for the accurate identification of compounds in complex mixtures. mdpi.comnih.gov The integration of IMS into LC-MS/MS workflows has also proven valuable for the structural identification of isomeric hydroxylated metabolites. nih.gov
Fragmentation Pattern Analysis for Structural Elucidation
Mass spectrometry is a cornerstone technique for the structural elucidation of organic molecules, including this compound. currenta.de High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four decimal places, which allows for the determination of the elemental composition of a molecule and its fragments. currenta.de
The analysis of fragmentation patterns, typically generated through techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provides invaluable structural information. currenta.deresearchgate.net In this process, a specific ion (the precursor or parent ion) is selected and then fragmented by collision with an inert gas. The resulting product or daughter ions are then mass-analyzed. researchgate.net The way a molecule breaks apart is not random; it follows predictable pathways based on its chemical structure. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to identify the compound and elucidate its structure. libretexts.orgmsu.edu For example, the loss of specific neutral molecules or the presence of characteristic fragment ions can indicate the presence of certain functional groups or structural motifs within the molecule. libretexts.orglibretexts.org In the context of this compound, comparing its fragmentation pattern with that of known related compounds can help confirm its structure. asm.orgresearchgate.net
Below is a hypothetical data table illustrating the kind of information obtained from a fragmentation analysis of this compound.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Lost Neutral Fragment |
| 411.1442 [M+H]⁺ | 393.1336 | H₂O |
| 411.1442 [M+H]⁺ | 213.0495 | C₁₀H₁₀O₄ |
| 411.1442 [M+H]⁺ | 192.0651 | C₁₂H₁₀O₅ |
Note: This table is for illustrative purposes and the m/z values are theoretical.
Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds like this compound. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR provides analogous information for the carbon skeleton of the molecule. researchgate.netresearchgate.net
Detailed ¹H and ¹³C NMR data have been reported for this compound, often in comparison to related rotenoids. researchgate.netresearchgate.net The chemical shifts (δ), coupling constants (J), and signal multiplicities in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each proton and carbon atom in the molecule's structure. Two-dimensional NMR techniques, such as HETCOR and COLOC, are also employed to establish correlations between protons and carbons, further confirming the structural assignments. researchgate.net
The following tables present reported NMR data for this compound.
¹H NMR Spectral Data of this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | 6.75 | d | 8.5 |
| H-4 | 6.45 | s | |
| H-6 | 4.57 | dd | 3.0, 1.5 |
| H-6a | 4.93 | d | 3.0 |
| H-10 | 7.80 | d | 8.5 |
| H-11 | 6.55 | d | 8.5 |
| 2'-CH₃ | 1.75 | s | |
| 3'-CH₃ | 1.75 | s | |
| OCH₃ | 3.78 | s | |
| OCH₃ | 3.75 | s |
Source: Data compiled from literature reports. researchgate.net
¹³C NMR Spectral Data of this compound
| Carbon | Chemical Shift (δ) ppm |
| C-1 | 110.1 |
| C-2 | 143.8 |
| C-3 | 149.7 |
| C-4 | 101.2 |
| C-4a | 109.5 |
| C-5a | 158.0 |
| C-6 | 69.8 |
| C-6a | 87.6 |
| C-7a | 113.2 |
| C-10 | 130.5 |
| C-11 | 104.8 |
| C-11a | 151.7 |
| C-12 | 188.5 |
| C-12a | 91.5 |
| C-1' | 78.5 |
| C-2' | 27.8 |
| C-3' | 27.8 |
| OCH₃ | 55.9 |
| OCH₃ | 56.4 |
Source: Data compiled from literature reports. researchgate.netresearchgate.net
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectrometry
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques used to study chiral molecules like this compound. wikipedia.orgbhu.ac.in These methods are based on the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.orgphotophysics.com
ORD measures the variation of the optical rotation of a substance with the wavelength of light. wikipedia.orgbhu.ac.in A plot of molar rotation versus wavelength is known as an ORD curve. bhu.ac.in CD, on the other hand, measures the difference in absorption of left and right circularly polarized light as a function of wavelength. creative-proteomics.comunivr.it
For chiral compounds containing a chromophore (a light-absorbing group), the ORD and CD spectra can exhibit a phenomenon known as the Cotton effect in the vicinity of an absorption band. The sign and magnitude of the Cotton effect can provide information about the absolute configuration and conformation of the molecule. nih.gov In the study of natural products like this compound, ORD and CD are valuable for determining the stereochemistry, particularly the absolute configuration at chiral centers. researchgate.net The spectra are often compared with those of related compounds of known stereochemistry to make these assignments. researchgate.netnih.gov
Biological Activities and Mechanistic Investigations of 12 Hydroxyrotenone
Anticancer and Antiproliferative Mechanistic Studies
Recent studies have highlighted the potential of 12-Hydroxyrotenone and its analogs as potent agents in cancer therapy. These compounds have demonstrated significant cytotoxic and antiproliferative effects across a variety of cancer cell lines, engaging multiple cellular mechanisms.
Cytotoxicity against Various Cancer Cell Lines
This compound, also known as Rotenolone (B1679575), has shown marked antiproliferative activity against a range of human cancer cell lines. Specifically, it has been tested against ovarian cancer (A2780), breast cancer (BT-549), prostate cancer (DU 145), non-small cell lung cancer (NCI-H460), and colon cancer (HCC-2998) cells. medchemexpress.commedchemexpress.cn The cytotoxic efficacy of this compound is quantified by its IC50 values, which represent the concentration required to inhibit 50% of cell growth.
Additionally, cis-(6aβ,12aβ)-hydroxyrotenone, a stereoisomer of this compound, has demonstrated cytotoxic activity against the 697 human acute lymphoblastic leukemia cell line. researchgate.net It also exhibited a notable, dose-dependent reduction in the growth of MDA-MB-435 cancer cells. researchgate.net
Table 1: Cytotoxicity of this compound (Rotenolone) against Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|
| A2780 | Ovarian Cancer | 0.95 medchemexpress.commedchemexpress.cn |
| BT-549 | Breast Cancer | 1.6 medchemexpress.commedchemexpress.cn |
| DU 145 | Prostate Cancer | 2.7 medchemexpress.commedchemexpress.cn |
| NCI-H460 | Non-Small Cell Lung Cancer | 2.0 medchemexpress.commedchemexpress.cn |
| HCC-2998 | Colon Cancer | 2.9 medchemexpress.commedchemexpress.cn |
Inhibition of Mitochondrial Dehydrogenase Activity
The mechanism of action for rotenone (B1679576) derivatives often involves the disruption of mitochondrial function. Specifically, these compounds are known inhibitors of mitochondrial NADH-ubiquinone oxidoreductase (Complex I), a critical enzyme in the electron transport chain. Inhibition of this enzyme, a type of mitochondrial dehydrogenase, disrupts cellular respiration and energy production, leading to cell death. This process can also lead to an increase in reactive oxygen species (ROS), contributing to oxidative stress and further cellular damage. nih.gov While the direct inhibitory action of this compound on mitochondrial dehydrogenase is a key aspect of its parent compound, rotenone, further specific studies on this compound are needed to fully elucidate its precise impact.
Modulation of Cellular Proliferation Pathways
Natural compounds can influence various signaling pathways that control cell proliferation and survival. mdpi.comfrontiersin.org The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and is frequently over-activated in cancers. nih.govmedsci.org Some natural products have been shown to inhibit this pathway, leading to decreased cancer cell proliferation. medsci.org Integrin-mediated adhesion to the extracellular matrix also sends signals essential for cell cycle progression. ucsd.edu The specific modulation of these and other proliferation pathways by this compound is an area of ongoing research to understand its antiproliferative effects.
Influence on Gene Expression (e.g., p53, c-myc)
The tumor suppressor protein p53 and the proto-oncogene c-myc are critical regulators of cell cycle and apoptosis. nih.govnih.gov p53 can induce cell cycle arrest and apoptosis, in part by repressing the expression of c-myc. nih.govnih.gov This repression is a key component of p53's tumor suppression function. nih.gov The interplay between p53 and c-myc is complex; for instance, c-myc can also influence p53 activity. mdpi.comfrontiersin.org The ability of this compound to modulate the expression of these and other critical genes involved in cancer progression is a significant area of investigation.
Anti-inflammatory Mechanistic Studies
In addition to its anticancer properties, this compound has demonstrated notable anti-inflammatory effects. These activities are primarily linked to its ability to modulate key inflammatory mediators.
Inhibition of Nitric Oxide (NO) Production in Macrophage Cells
Hydroxylated rotenone derivatives, including what is suggested to be this compound, have shown greater potency in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells compared to the parent compound, rotenone. mdpi.com NO is a significant inflammatory mediator, and its overproduction is associated with various inflammatory diseases. mdpi.comnih.gov The inhibitory effect of these compounds on NO production suggests their potential as anti-inflammatory agents. mdpi.comnih.gov Studies have shown that the anti-inflammatory capacity of thermally treated rotenone, which results in hydroxylated and degraded products, is enhanced. mdpi.com This suggests that the structural modifications, such as hydroxylation, are key to the improved anti-inflammatory effects. mdpi.com
Relationship between Hydroxylation at C-12 and Anti-inflammatory Capacity
Recent studies have indicated that the hydroxylation of the rotenone scaffold at the C-12 position plays a crucial role in enhancing its anti-inflammatory properties. The transformation of rotenone into its hydroxylated derivatives, such as this compound (specifically (−)-rotenolone), is correlated with an increased capacity to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes. bvsalud.org
Research involving the thermal degradation of rotenone has shown that the resulting hydroxylated products exhibit greater potency in inhibiting NO production compared to the parent compound. bvsalud.org In experiments using lipopolysaccharide (LPS)-stimulated macrophage cells, a standard model for inducing an inflammatory response, hydroxylated rotenone derivatives demonstrated significantly improved anti-inflammatory effects. This suggests that the introduction of a hydroxyl group at the C-12 position is a key structural modification for increasing the anti-inflammatory potential of rotenoids. bvsalud.org
Table 1: Comparative Anti-inflammatory Activity of Rotenone and its C-12 Hydroxylated Derivative This table is generated based on findings that hydroxylated derivatives show greater potency in inhibiting nitric oxide (NO) production than the original rotenone. bvsalud.org
| Compound | Structural Feature | Relative Anti-inflammatory Potency (NO Inhibition) |
| Rotenone | Parent Compound | Baseline |
| This compound (Rotenolone) | Hydroxylation at C-12 | Enhanced |
Antiparasitic Activities
This compound is a constituent of plants that have been traditionally used to treat various ailments, and modern research has confirmed that rotenoids possess antiparasitic properties, including antimalarial and antileishmanial activities. rsc.orgacs.org
This compound has demonstrated activity against the protozoan parasite Plasmodium falciparum, the deadliest species causing malaria in humans. In vitro studies have quantified this effect. Specifically, this compound exhibited antiplasmodial activity against the chloroquine-sensitive 3D7 strain of P. falciparum with a half-maximal inhibitory concentration (IC50) value of 9.5 µM. researchgate.net This places it in the category of compounds with significant activity against this parasite. Other studies have noted that rotenone derivatives can display antiplasmodial activity against P. falciparum with EC50 values under 50 μM. rsc.org
The rotenoid class of compounds has been identified as having antileishmanial activity. acs.orgnih.gov While research on specific derivatives against various Leishmania species is ongoing, studies have tested modified rotenoids against Leishmania panamensis, a causative agent of cutaneous leishmaniasis. rsc.orgnih.gov These derivatives were found to have moderate effects against L. panamensis. rsc.org In general, the antiparasitic activity of these compounds was observed to be more potent against P. falciparum than L. panamensis. researchgate.net
Further research has highlighted the potential of rotenoids against other species of Leishmania. For instance, deguelin (B1683977), a related rotenoid, has been identified as a promising lead compound for developing treatments against Leishmania amazonensis infection. nih.gov
Table 2: Antiparasitic Activity of this compound This table summarizes the observed effects of this compound against specific parasites.
| Parasite | Strain/Species | Activity Metric | Value/Observation | Reference |
| Plasmodium falciparum | 3D7 | IC50 | 9.5 µM | researchgate.net |
| Leishmania panamensis | - | In Vitro Effect | Moderate activity observed for rotenoid derivatives. | rsc.org |
Antimalarial Effects (e.g., against Plasmodium falciparum)
Insecticidal and Piscicidal Actions within the Rotenoid Class
Rotenoids, including this compound, are well-documented for their potent insecticidal and piscicidal (fish-killing) properties. nih.gov Historically, this has been their most common application, with extracts from plants containing these compounds used to manage fish populations and as agricultural insecticides. nih.govacs.org this compound is one of the primary rotenoids found in cubé resin, an extract commonly used for these purposes. acs.org
The primary mechanism behind the toxicity of rotenoids to insects and fish is the potent and specific inhibition of the mitochondrial electron transport chain. nih.govnih.gov This action targets Complex I, also known as NADH:ubiquinone oxidoreductase. nih.gov By binding to and inhibiting Complex I, rotenoids block the transfer of electrons from NADH to ubiquinone. nih.gov This disruption halts the process of oxidative phosphorylation, cutting off the cell's main supply of ATP (energy). The selective inhibition of NADH-cytochrome c reductase activity is a hallmark of this mechanism, while other respiratory complexes remain unaffected. nih.gov This highly specific action makes rotenoids valuable tools in biochemical research for studying mitochondrial function. acs.org
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. By making progressive alterations to a molecule, chemists can identify which functional groups and structural features are responsible for its effects, guiding the design of new compounds with improved properties. nih.gov
For this compound and its analogues, several key SAR insights have been established:
Hydroxylation at C-12: As detailed in section 5.2.2, the introduction of a hydroxyl group at the C-12 position of the rotenone structure is a critical modification that enhances anti-inflammatory activity. Studies comparing rotenone to this compound show the latter to be a more potent inhibitor of nitric oxide production, demonstrating a clear positive correlation between C-12 hydroxylation and this specific biological capacity. bvsalud.org
Substitution on the E Ring: The presence of an aliphatic substitution on the E ring of the rotenoid structure has been identified as another critical factor for bioactivity. rsc.org
These SAR studies underscore that specific modifications to the rotenoid backbone, such as the hydroxylation at the C-12 position that defines this compound, can significantly modulate its biological profile, enhancing certain therapeutic properties like anti-inflammatory action.
Impact of Structural Modifications on Biological Activity
The biological activity of rotenoids, including this compound, is significantly influenced by specific structural features. Key modifications such as hydroxylation at the C12a position and prenylation have been shown to modulate their effects.
C12a Hydroxylation: The introduction of a hydroxyl group at the C12a position has been demonstrated to dramatically increase the nitric oxide (NO) inhibitory activity of rotenoids. researchgate.netjst.go.jpnih.gov This structural alteration is a critical factor in enhancing the anti-inflammatory potential of these compounds. For instance, studies have shown that 12a-hydroxyrotenone possesses very potent NO inhibitory activity. researchgate.netnih.gov While C12a hydroxylation has a pronounced effect on anti-inflammatory action, its impact on other biological activities, such as larvicidal effects, appears to be more subtle. scielo.br
Prenylation: Prenylation, the attachment of a prenyl group, is another crucial modification that markedly enhances the biological activity of rotenoids. researchgate.netnih.gov Specifically, prenylation at the furan (B31954) ring has been found to significantly increase NO release. jst.go.jp This modification enhances the lipophilicity of the flavonoid structure, which can lead to a higher affinity for cell membranes and improved biological activity. nih.govmdpi.com The prenyl group can also influence the bioavailability and tissue distribution of flavonoids. nih.gov The addition of a prenyl group can increase the binding affinity of flavonoids to various cellular targets, contributing to improved biological effects. researchgate.net
Stereochemical Influence on Efficacy
The stereochemistry of the B/C ring junction in rotenoids is a well-established determinant of their biological activity, particularly their effect on mitochondrial complex I. cam.ac.uk The cis-6a,12a configuration is conserved among active rotenoids and is considered crucial for their inhibitory action. cam.ac.uk
Comparative Analysis with Rotenone and Other Rotenoids
This compound, also known as rotenolone, is a primary metabolite of rotenone and exhibits significant biological activities, including insecticidal and piscicidal properties. ontosight.aichemfaces.com It is one of the most abundant rotenoids found in cubé resin, alongside deguelin and tephrosin. doc.govt.nz
In terms of anti-inflammatory activity, this compound has demonstrated exceptionally potent inhibition of nitric oxide (NO) production. nih.gov One study found its IC₅₀ value for NO inhibition to be 0.002 microM, which was significantly lower than that of other rotenoids like deguelin (0.008 microM), 12a-hydroxyelliptone (0.010 microM), and α-toxicarol (0.013 microM). researchgate.netjst.go.jpnih.gov This highlights the potent anti-inflammatory potential of this compound in comparison to its parent compound and other related rotenoids.
Regarding cytotoxic activity against cancer cells, this compound has shown notable effects. In a study on the human colon cancer cell line HCT-116, 12a-hydroxyrotenone was among the compounds that accounted for the majority of the biological activity in terms of cytotoxicity and/or selective toxicity to solid tumor cell lines. nih.gov Furthermore, it displayed the most potent suppression of microvessel sprouting in an anti-angiogenic assay, suggesting its potential as an anti-cancer agent. thieme-connect.com Another study reported that neither rotenone nor cis-(6aβ,12aβ)-hydroxyrotenone significantly affected the viability of normal colon cells, indicating a degree of selectivity for cancer cells. researchgate.net
The insecticidal mechanism of this compound, similar to rotenone, involves the suppression of electron transport in the respiratory chain. google.com However, it is reported to have better water solubility, faster insecticidal speed, and is more easily degraded compared to rotenone. google.com
The following table provides a comparative overview of the NO inhibitory activity of this compound and other related rotenoids.
| Compound | IC₅₀ for NO Inhibition (µM) |
| This compound | 0.002 researchgate.netnih.gov |
| Deguelin | 0.008 researchgate.netnih.gov |
| 12a-Hydroxyelliptone | 0.010 researchgate.netnih.gov |
| α-Toxicarol | 0.013 researchgate.netnih.gov |
Computational and Molecular Modeling Approaches for Mechanistic Elucidation
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. mdpi.comnih.gov The process involves selecting relevant compounds, assessing their biological activity, calculating molecular descriptors, and then building a mathematical model that correlates the descriptors with the activity. mdpi.com These models, once validated, can be used to predict the activity of new, untested compounds and to understand the structural features that are important for biological activity. mdpi.comnih.gov
For rotenoids, QSAR studies can help elucidate the structural requirements for their various biological effects, such as insecticidal, anti-inflammatory, and cytotoxic activities. By analyzing a series of rotenoid derivatives with varying structural modifications, QSAR models can identify key descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their potency and selectivity. mdpi.com For example, a QSAR study on nitroaromatic compounds identified descriptors like hydrophobicity and the energy of the lowest unoccupied molecular orbital (ELUMO) as being important for their toxicity. mdpi.com Similar approaches could be applied to this compound and its analogues to rationalize the observed effects of C12a hydroxylation and prenylation on their biological activities.
Molecular Dynamics (MD) Simulations of Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov In the context of drug discovery and mechanistic studies, MD simulations can provide detailed insights into the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein. mdpi.comresearchgate.net
By simulating the behavior of the ligand-protein complex in a solvated environment, MD can reveal the specific binding modes, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and conformational changes that occur upon binding. drexel.edu These simulations can help to explain the molecular basis for the biological activity of a compound and can guide the design of new derivatives with improved potency or selectivity.
For this compound, MD simulations could be employed to study its interaction with mitochondrial complex I, its primary target for insecticidal activity. ontosight.ai Such simulations could visualize how the compound fits into the binding pocket and identify the specific amino acid residues that are crucial for its inhibitory effect. Furthermore, MD simulations could be used to compare the binding of this compound with that of rotenone and other rotenoids, providing a dynamic and energetic rationale for their observed differences in activity.
Environmental and Biotransformation Studies of 12 Hydroxyrotenone
Degradation Pathways in Environmental Matrices
Soil Degradation Kinetics and Mechanisms
The soil environment is a primary receptacle for 12-hydroxyrotenone following the application of rotenone-based pesticides. The degradation kinetics in soil are influenced by a variety of factors, including temperature, soil composition, and microbial activity.
Temperature and the physicochemical properties of soil play a significant role in the degradation rate of this compound. acs.orgnih.gov Studies have shown that an increase in temperature accelerates the degradation process. acs.orgnih.gov For instance, in one study, the half-life (DT50) of 12aβ-hydroxyrotenone was significantly shorter at 20°C compared to 10°C in both silt clay loam (SCL) and loamy (L) soils. acs.orgnih.gov At 20°C, the DT50 was 52 days in SCL soil and 23 days in L soil. acs.orgnih.gov When the temperature was lowered to 10°C, the DT50 increased to 118 days in SCL and 35 days in L soil. acs.orgnih.gov
The type of soil also has a considerable impact on degradation. The degradation of this compound is generally faster in loamy soils compared to silt clay loam soils. acs.orgnih.govcopernicus.org This difference is attributed to variations in soil properties such as organic matter content, clay content, and pH. researchgate.netpeerj.comfrontiersin.org Higher organic matter and clay content can lead to increased adsorption of the compound, potentially affecting its availability for degradation. nih.gov
| Soil Type | Temperature (°C) | DT50 (days) |
| Silt Clay Loam (SCL) | 20 | 52 |
| Loamy (L) | 20 | 23 |
| Silt Clay Loam (SCL) | 10 | 118 |
| Loamy (L) | 10 | 35 |
Data derived from studies on the degradation of 12aβ-hydroxyrotenone in different soil types and temperatures. acs.orgnih.gov
Sunlight is a major factor in the degradation of rotenone (B1679576) and its metabolites, including this compound. researchgate.net Photodegradation, or the breakdown of compounds by light, can be a rapid process for these substances. nih.gov When exposed to natural sunlight on soil thin-layer plates, rotenone degrades quickly, with 12aβ-hydroxyrotenone (referred to as rotenolone (B1679575) in some studies) being identified as the primary photodegradation byproduct. nih.govresearchgate.netacs.org The rate of photodegradation can be influenced by the properties of the soil surface, with factors such as the presence of epicuticular waxes from plants potentially altering the degradation pathway. researchgate.net
The process of photodegradation on soil surfaces is complex, often showing an initial rapid decline followed by a much slower degradation rate. nih.govresearchgate.netacs.org This suggests that the process may not follow simple first-order kinetics. nih.govresearchgate.net
Fungi, in particular species like Ascomycetes and Basidiomycetes, are known to produce enzymes such as laccase, which can oxidize rotenone to form 12aβ-hydroxyrotenone. researchgate.net It is plausible that similar enzymatic processes contribute to the further degradation of this compound itself.
To predict the environmental fate of this compound, kinetic models are employed. libretexts.orgresearchgate.netmdpi.com These mathematical models describe the rate of degradation and can account for various environmental factors. acs.org Studies have shown that the degradation of this compound in soil does not always follow simple first-order kinetics. acs.orgnih.govcopernicus.org Instead, more complex models, such as two-compartment or multiple-compartment models, often provide a better fit for the experimental data. acs.orgnih.govcopernicus.orgnih.govresearchgate.net This indicates that the degradation process is multifaceted, likely involving different rates of degradation in different soil microenvironments or a series of sequential degradation steps. acs.orgnih.govcopernicus.org These models are essential tools for assessing the persistence of this compound and for conducting environmental risk assessments. researchgate.net
Biological Degradation Pathways
Oxidative Transformation Pathways
Oxidative processes play a crucial role in the transformation of this compound. These reactions involve the addition of oxygen atoms or the removal of electrons, leading to the formation of new compounds. In the context of environmental degradation, both biotic and abiotic oxidative pathways are significant.
Studies on the electrochemical oxidation of rotenone have identified 12aβ-hydroxyrotenone as a primary intermediate. researchgate.net Further oxidation of this compound can lead to the formation of other aromatic intermediates and eventually to the breakdown of the aromatic ring structure, yielding aliphatic carboxylic acids such as succinic, acetic, oxalic, and formic acids. researchgate.net This suggests a pathway for the complete mineralization of the molecule.
Thermolysis, or degradation by heat, can also induce oxidative transformations. mdpi.com Heating rotenone in an aqueous solution can lead to the formation of various derivatives through reactions at the C-12 position, which is the location of the hydroxyl group in this compound. mdpi.com
Electrochemical Degradation By-products
The electrochemical degradation of rotenone, a parent compound to this compound, has been investigated using methods such as anodic oxidation and electro-Fenton treatments. researchgate.net During these processes, highly reactive hydroxyl radicals (•OH) are generated, which attack the parent molecule. researchgate.net
Chromatographic analysis (HPLC–MS and HPLC–DAD) of rotenone solutions treated with these electrochemical methods revealed the formation of several aromatic intermediates. researchgate.netsctunisie.org One of the primary and consistently identified by-products is 12aβ-hydroxyrotenone. researchgate.netsctunisie.org This intermediate is formed early in the degradation process and is subsequently broken down. sctunisie.org
Further degradation of these initial aromatic intermediates, including 12aβ-hydroxyrotenone, leads to the opening of the aromatic rings. researchgate.net This results in the formation of various short-chain aliphatic carboxylic acids. researchgate.net The identification of these acids confirms the mineralization of the original, more complex molecule. sctunisie.org
Below is a table of by-products identified during the electrochemical degradation of rotenone, a process in which this compound is a key intermediate.
Table 1: By-products of Rotenone Electrochemical Degradation
| By-product Class | Specific Compound | Method of Identification | Citation |
|---|---|---|---|
| Aromatic Intermediates | 12aβ-Hydroxyrotenone | LC-MS-MS, HPLC-DAD | sctunisie.org, researchgate.net |
| Hydroquinone | LC-MS-MS, HPLC-DAD | sctunisie.org, researchgate.net | |
| Aliphatic Carboxylic Acids | Succinic acid | Ion-exclusion chromatography | sctunisie.org, researchgate.net |
| Acetic acid | Ion-exclusion chromatography | sctunisie.org, researchgate.net | |
| Oxalic acid | Ion-exclusion chromatography | sctunisie.org, researchgate.net |
Thermal Degradation Products and Associated Biological Capacities
The thermal degradation of rotenone and its derivatives is influenced by factors like temperature and the surrounding medium. In laboratory studies on soil, 12a-beta-hydroxyrotenone is recognized as a primary degradation product of rotenone. researchgate.net The persistence of both rotenone and 12a-beta-hydroxyrotenone is significantly affected by temperature; an increase from 10°C to 20°C was found to decrease their half-lives (DT50) substantially in both silt clay loam and loamy soils. researchgate.net
In a separate study investigating the thermolysis of rotenone by autoclaving for 12 hours, the process yielded various isoflavonoid (B1168493) derivatives. researchgate.net A key finding from this research was that the mixture of these thermal degradation products exhibited an enhanced anti-inflammatory capacity, as measured by its effect on nitric oxide (NO) production. researchgate.net While the specific degradation products of this compound itself were not detailed, the study characterized the structures of the resulting isoflavonoid derivatives from rotenone as being formed via chemical reactions at the C-12 position, which is directly relevant to this compound. researchgate.net
The degradation of complex organic molecules like anthocyanins under heat can lead to the formation of phenolic acids and phloroglucinaldehyde, which may also offer insights into the potential breakdown products of structurally related compounds. nih.gov Heat treatment can alter the biological capacity of the resulting compounds; in the case of anthocyanins, a decline in Trolox Equivalent Antioxidant Capacity (TEAC) was observed after heating. nih.gov
Table 2: Thermal Degradation Findings for Rotenone and Related Compounds
| Parent Compound | Condition | Degradation Products | Associated Biological Capacity | Citation |
|---|---|---|---|---|
| Rotenone | Autoclaving (12 h) | Various isoflavonoid derivatives | Enhanced anti-inflammatory capacity | researchgate.net |
| Rotenone | Soil (10°C vs 20°C) | 12a-beta-hydroxyrotenone | Temperature-dependent degradation rate | researchgate.net |
Metabolic Fate and Biotransformation in Biological Systems
Biotransformation is a critical process by which living organisms chemically alter xenobiotics (foreign compounds). mhmedical.com This metabolic conversion is typically accomplished by a limited number of enzymes that possess broad substrate specificities. mhmedical.com The primary goal of biotransformation is to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites, facilitating their excretion from the body. mhmedical.com
Identification of Cellular Metabolites
12a-Hydroxyrotenone is recognized as a metabolite in biological systems. ebi.ac.uknih.gov It is an intermediate or a product resulting from the metabolic processing of other compounds, specifically its parent compound, rotenone. ebi.ac.uk Its presence has been documented in various organisms. nih.gov For example, bioassay-guided fractionation of extracts from the plant Antheroporum pierrei led to the isolation of 12a-hydroxyrotenone alongside rotenone and other related compounds. ebi.ac.uk This indicates that 12a-hydroxyrotenone is a naturally occurring metabolite within this plant species. It is classified chemically as an organic molecular entity. nih.gov
Table 3: Identification of 12a-Hydroxyrotenone as a Cellular Metabolite
| Compound | Role | Source Organism/System | Citation |
|---|---|---|---|
| 12a-Hydroxyrotenone | Metabolite | Antheroporum pierrei (plant) | ebi.ac.uk |
Enzymatic Biotransformations
The biotransformation of xenobiotics like this compound is generally categorized into two phases of enzymatic reactions. libretexts.org
Phase I Reactions: These reactions modify the chemical structure of the compound by adding or exposing functional groups. libretexts.org This is achieved through three main types of reactions:
Oxidation: The loss of electrons from the substrate. This is a common reaction catalyzed by enzymes such as cytochrome P450 monooxygenases. mhmedical.com
Reduction: The gain of electrons by the substrate. libretexts.org
Hydrolysis: The splitting of a molecule by the addition of water. libretexts.org Hydrolase enzymes catalyze this process. lib4ri.ch
Phase II Reactions: These reactions involve the conjugation of the xenobiotic (or its Phase I metabolite) with an endogenous molecule. libretexts.org This process, often facilitated by transferase enzymes, significantly increases the water solubility of the compound, preparing it for elimination. mhmedical.comlib4ri.ch Key Phase II reactions include:
Glucuronidation: The addition of glucuronic acid. libretexts.org
Sulfation: The addition of a sulfate (B86663) group. libretexts.org
While specific enzymes that act directly on this compound are not detailed in the provided search context, the biotransformation of organic micropollutants in activated sludge is known to be carried out by heterotrophic microorganisms. lib4ri.ch These microbes possess enzymes like monooxygenases, dioxygenases, hydrolases, and transferases that are capable of catalyzing the types of reactions described above. lib4ri.ch Therefore, it is through these established enzymatic pathways that a compound like this compound would be metabolized in a biological system. mhmedical.comlibretexts.org
Future Directions and Emerging Research Perspectives for 12 Hydroxyrotenone
Elucidation of Novel Biological Activities and Targets
Initial studies have primarily identified 12-Hydroxyrotenone in the context of its co-occurrence with rotenone (B1679576) and other rotenoids in plant extracts used for their insecticidal and piscicidal properties. fisheries.orgdoc.govt.nz However, recent research has begun to unveil a broader spectrum of biological activities, hinting at a therapeutic potential that extends beyond its traditional associations.
Current research highlights the cytotoxic effects of this compound against various cancer cell lines. colab.wsohiolink.edu For instance, it has demonstrated potent inhibitory activity against nitric oxide (NO) production, a significant finding given the role of NO in inflammation and carcinogenesis. researchgate.net Furthermore, studies have shown its ability to inhibit the growth and migration of human colon cancer cells (HCT116) and to suppress angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. thieme-connect.com One study reported that this compound displayed the most potent suppression of microvessel sprouting in an ex vivo angiogenesis model. thieme-connect.com It was also found to inhibit the proliferation and tube formation of human umbilical vein endothelial cells. thieme-connect.com
Emerging research is focused on identifying the specific molecular targets through which this compound exerts its effects. While rotenoids, in general, are known inhibitors of mitochondrial complex I, leading to respiratory inhibition, the precise interactions and downstream consequences of this compound are still being elucidated. fisheries.orgnih.gov Future investigations are likely to employ a variety of modern techniques, such as chemoproteomics and thermal shift assays, to identify direct binding partners and unravel the full scope of its cellular targets. The discovery of novel targets could open up new avenues for therapeutic intervention in a range of diseases.
Advancements in Asymmetric Synthesis and Derivative Design
The stereochemically complex structure of this compound presents a significant challenge for chemical synthesis. The development of efficient and stereoselective synthetic routes is crucial for producing sufficient quantities for extensive biological evaluation and for creating structural analogs with improved properties. Recent years have seen significant progress in the field of asymmetric synthesis, which is the synthesis of a chiral compound in an enantiomerically pure form. nih.govfrontiersin.org
The ability to synthesize this compound and its derivatives will enable the systematic exploration of its structure-activity relationships (SAR). By modifying different parts of the molecule, such as the hydroxylation pattern or the side chains, chemists can design and create novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. For example, studies on hydroxylated rotenoid derivatives have shown that modifications can influence their ability to inhibit mitochondrial complex I and their selectivity towards cancer cells. nih.gov The design of novel spin-labeled rotenone derivatives is another area of interest for studying their cytotoxic activity. molaid.com
Refined Mechanistic Understanding of Cellular and Molecular Interactions
A deeper understanding of how this compound interacts with cellular components at the molecular level is paramount for its development as a therapeutic agent. Future research will focus on elucidating the precise binding modes of this compound with its target proteins and understanding the downstream signaling pathways that are modulated.
Advanced analytical techniques such as X-ray crystallography and cryo-electron microscopy will be instrumental in determining the three-dimensional structures of this compound in complex with its biological targets. This structural information will provide invaluable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern its binding affinity and specificity.
Furthermore, cell-based assays and systems biology approaches will be employed to map the cellular response to this compound treatment. This includes investigating its effects on key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. nih.gov Understanding these intricate cellular and molecular interactions will be crucial for predicting the therapeutic efficacy and potential side effects of this compound and its derivatives.
Biotechnological Production and Biosynthesis Engineering of Rotenoids
The natural abundance of this compound in plants can be variable and often low, making its extraction from natural sources a potential bottleneck for large-scale production. researchgate.net Biotechnological approaches offer a promising alternative for the sustainable and scalable production of rotenoids. frontiersin.orgelsevier.com
The biosynthesis of rotenoids originates from the flavonoid pathway, involving a series of enzymatic steps that include chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI). nih.govresearchgate.net Researchers are actively working to elucidate the complete biosynthetic pathway of rotenoids in various plant species. acs.org This knowledge is essential for metabolic engineering efforts aimed at increasing the production of specific rotenoids, including this compound, in microbial or plant-based systems. mdpi.com
Metabolic engineering strategies could involve the overexpression of key biosynthetic genes, the downregulation of competing pathways, and the introduction of novel enzymatic activities to create engineered strains of microorganisms or plants that can produce high titers of this compound. mdpi.com The development of efficient fermentation or plant cell culture processes will be a critical step towards the commercial viability of biotechnologically produced rotenoids.
Integration of Multi-Omics Data for Comprehensive Systems-Level Analysis
To gain a holistic understanding of the biological effects of this compound, future research will increasingly rely on the integration of multiple "omics" datasets. This includes genomics, transcriptomics, proteomics, and metabolomics, which provide a comprehensive view of the molecular changes occurring within a cell or organism upon treatment with the compound. bcm.edunih.gov
By combining these different layers of biological information, researchers can construct detailed models of the cellular networks that are perturbed by this compound. bigomics.chmdpi.com For example, integrated transcriptomic and metabolomic analysis has been used to identify critical metabolic pathways involved in rotenoid biosynthesis. nih.gov A similar approach can be applied to understand the mechanism of action of this compound.
Multi-omics data can help to identify novel biomarkers that can predict the response to this compound treatment and to uncover potential off-target effects. This systems-level analysis will be instrumental in guiding the development of this compound as a safe and effective therapeutic agent.
Q & A
Q. What are the established protocols for synthesizing and purifying 12-Hydroxyrotenone in laboratory settings?
this compound synthesis typically involves oxidation of rotenone using cytochrome P450 enzymes or chemical catalysts like Fe(II)/H₂O₂ systems. Purification requires reverse-phase HPLC with UV detection (λ = 290 nm) and confirmation via LC-MS (m/z 411.4 [M+H]⁺). Ensure solvent removal under reduced pressure to avoid thermal degradation .
Q. What analytical techniques are recommended for characterizing this compound’s structural and functional properties?
Use a combination of:
- NMR spectroscopy (¹H, ¹³C, and DEPT-135 for hydroxyl group confirmation).
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- FTIR to identify carbonyl (C=O) and hydroxyl (-OH) functional groups.
Cross-validate results with literature data to ensure reproducibility .
Q. How does this compound interact with mitochondrial Complex I in vitro?
Inhibition assays using isolated mitochondria (e.g., from rat liver) measure oxygen consumption via Clark-type electrodes. Compare IC₅₀ values with rotenone to assess potency. Include controls with succinate (Complex II substrate) to confirm specificity .
Advanced Research Questions
Q. How can contradictory findings on this compound’s neurotoxicity in mammalian models be resolved?
Contradictions often arise from:
- Dosage variability : Standardize exposure levels (e.g., nM to µM ranges) across models.
- Model selection : Compare primary neurons, neuroblastoma lines, and in vivo models (zebrafish/mice).
- Endpoint measurements : Use multiplex assays (ATP depletion, ROS generation, caspase-3 activation) to capture multifaceted toxicity .
Q. What experimental designs are optimal for studying this compound’s environmental persistence and bioaccumulation?
- Microcosm studies : Simulate soil/water systems with ¹⁴C-labeled this compound to track degradation (half-life) via scintillation counting.
- Trophic transfer assays : Use aquatic food chains (algae → Daphnia → fish) to measure biomagnification factors (BMFs).
- QSAR modeling : Predict partition coefficients (log P) and bioavailability .
Q. How can researchers address discrepancies in reported metabolic pathways of this compound across species?
- Comparative metabolomics : Use LC-MS/MS to profile metabolites in hepatic microsomes from humans, rodents, and insects.
- Enzyme inhibition assays : Test CYP3A4/5 and CYP2D6 isoforms to identify species-specific oxidation pathways.
- Isotope labeling : Trace ¹³C-glucose incorporation to map carbon flux in metabolic networks .
Methodological Guidance
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
Q. How should researchers validate the specificity of this compound antibodies in immunohistochemistry?
- Knockout/knockdown models : Compare staining in wild-type vs. rotenone-insensitive Drosophila mutants.
- Competitive ELISA : Pre-incubate antibodies with excess this compound to confirm signal reduction.
- Cross-reactivity panels : Test against structural analogs (e.g., deguelin, tephrosin) .
Frameworks for Rigorous Inquiry
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions, e.g.:
"Is this compound’s inhibition of Complex I reversible in human dopaminergic neurons?"
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
